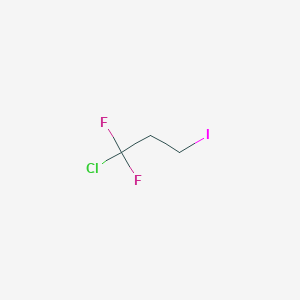

1-Chloro-1,1-difluoro-3-iodopropane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Chloro-1,1-difluoro-3-iodopropane is a chemical compound with the formula C3H3ClF2I . It has a molecular weight of 240.42 . The compound is typically used in laboratory settings .

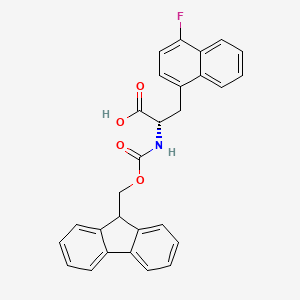

Molecular Structure Analysis

The InChI code for 1-Chloro-1,1-difluoro-3-iodopropane is 1S/C3H4ClF2I/c4-3(5,6)1-2-7/h1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.科学的研究の応用

Synthesis of Fluorinated Monomers

1-Chloro-1,1-difluoro-3-iodopropane is used in the synthesis of vinylidene fluoride (VDF), a crucial monomer for producing fluorine elastomers and fluorocarbon coating materials . The process involves dehydrochlorination and dehydrofluorination reactions, where the selectivity and efficiency are significantly influenced by the catalysts used.

Catalyst Research

The compound plays a role in catalyst research, particularly in studying the metal–support interaction over SrF2 catalysts . This research is vital for improving the selectivity of reactions that produce fluorinated monomers, which are essential components in various high-performance polymers.

Organic Synthesis Intermediate

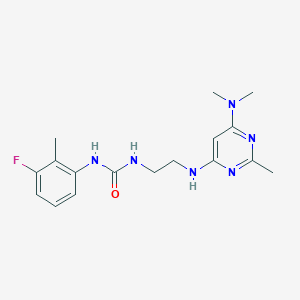

As an intermediate in organic synthesis, 1-Chloro-1,1-difluoro-3-iodopropane is involved in the preparation of complex molecules. For instance, it has been used in the synthesis of inhibitors for glycinamide ribonucleotide transformylase (GAR Tfase) and aminoimidazole carboxamide ribonucleotide transformylase (AICAR Tfase) . These enzymes are targets in cancer research and drug development.

Pharmaceutical Research

The compound’s role in synthesizing inhibitors of key enzymes makes it valuable in pharmaceutical research. It contributes to the development of new drugs that can interfere with the metabolic pathways of diseases, offering potential treatments for conditions like cancer .

Proton Sponge Synthesis

It is also used in synthesizing proton sponge molecules, which have applications in organic chemistry as strong bases. Proton sponges are useful in various chemical reactions where the removal of a proton is necessary .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gear, and washing thoroughly after handling .

作用機序

Target of Action

It’s known that halogenated compounds often interact with various biological macromolecules, including proteins and nucleic acids .

Mode of Action

It’s known that halogenated compounds can participate in various chemical reactions due to the presence of reactive halogen atoms . These reactions can lead to changes in the structure and function of their targets.

Biochemical Pathways

Halogenated compounds are known to interfere with various biochemical processes, potentially leading to downstream effects .

Pharmacokinetics

The pharmacokinetics of halogenated compounds can be influenced by factors such as their lipophilicity, molecular size, and the presence of specific transporters .

Result of Action

Halogenated compounds can cause a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Chloro-1,1-difluoro-3-iodopropane. For instance, factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability .

特性

IUPAC Name |

1-chloro-1,1-difluoro-3-iodopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClF2I/c4-3(5,6)1-2-7/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNGBUPQGBCOHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)C(F)(F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClF2I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-1,1-difluoro-3-iodopropane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2893169.png)

![1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2893178.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methylbenzamide](/img/structure/B2893183.png)